6-Bromo-4-hydroxyquinoline-3-carbonitrile

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

6-Bromo-4-hydroxyquinoline-3-carbonitrile is a strategic building block for kinase inhibitor discovery, featuring a reactive 6-bromo handle for efficient Suzuki cross-coupling and a 4-hydroxy-3-carbonitrile pharmacophore. The bromine atom enables late-stage diversification for SAR studies, while the nitrile group offers a rapid one-step hydrolysis route to the corresponding carboxylic acid for parallel amide synthesis. Favorable LogP (2.1) and TPSA (56.8 Ų) suggest good BBB permeability potential for CNS programs. Sourced for maximum synthetic utility, this scaffold accelerates hit-to-lead optimization in oncology and antibacterial projects.

Molecular Formula C10H5BrN2O
Molecular Weight 249.06 g/mol
CAS No. 958649-15-5
Cat. No. B3021691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-hydroxyquinoline-3-carbonitrile
CAS958649-15-5
Molecular FormulaC10H5BrN2O
Molecular Weight249.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N
InChIInChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
InChIKeyHEKLYXFAPJNHEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-hydroxyquinoline-3-carbonitrile CAS 958649-15-5: Core Building Block for Quinoline-Based Kinase Inhibitor Synthesis


6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS 958649-15-5) is a halogenated heterocyclic building block featuring a quinoline core substituted with a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position [1]. This compound belongs to the 4-hydroxyquinoline-3-carbonitrile class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors and antimicrobial agents [2]. The bromo substituent enables versatile cross-coupling reactions (e.g., Suzuki, Sonogashira) for late-stage functionalization, while the hydroxyl and cyano groups provide additional sites for derivatization and contribute to the core pharmacophore .

Why 6-Bromo-4-hydroxyquinoline-3-carbonitrile Cannot Be Replaced by Non-Halogenated or Differently Substituted Quinoline Analogs


Substituting 6-Bromo-4-hydroxyquinoline-3-carbonitrile with non-halogenated analogs (e.g., 4-hydroxyquinoline-3-carbonitrile) or differently substituted variants fundamentally alters both synthetic utility and biological profile. The 6-bromo group is essential for enabling palladium-catalyzed cross-coupling reactions, which are critical for late-stage diversification into advanced kinase inhibitor leads [1]. In kinase inhibitor design, the 4-hydroxy-3-carbonitrile motif is a key pharmacophore for ATP-binding site interactions, and the bromine at position 6 provides a crucial vector for optimizing selectivity and potency [2]. Replacement with a chloro analog, for instance, introduces different electronic and steric properties that can significantly impact reaction yields in cross-coupling and alter binding affinities in biological assays [3]. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile Against Closest Analogs


Cross-Coupling Reactivity Advantage: 6-Bromo Enables >90% Yield in Suzuki-Miyaura Reactions Unattainable with 6-Chloro Analog

The 6-bromo substituent in 6-Bromo-4-hydroxyquinoline-3-carbonitrile provides a significantly more reactive handle for palladium-catalyzed cross-coupling compared to the 6-chloro analog. In Suzuki-Miyaura coupling with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C), the 6-bromo derivative achieves >90% conversion within 4 hours, whereas the 6-chloro analog requires >12 hours for similar conversion and often yields substantial dehalogenation side products [1]. This reactivity difference is critical for efficient library synthesis in drug discovery programs targeting kinases and other therapeutic targets.

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

EGFR/HER-2 Kinase Inhibitor Potency: 6-Bromo Derivative as Key Intermediate for Nanomolar Irreversible Inhibitors

6-Bromo-4-hydroxyquinoline-3-carbonitrile serves as a critical building block for synthesizing 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile irreversible EGFR/HER-2 inhibitors. Lead compounds derived from this scaffold, such as those with a 6-bromo substituent, exhibit IC50 values in the low nanomolar range (e.g., 0.5-5 nM) against EGFR and HER-2 kinases in cellular assays [1]. In contrast, non-halogenated or 6-fluoro analogs typically show 10- to 100-fold reduced potency, underscoring the importance of the bromine atom for optimal binding interactions within the ATP pocket [2].

Kinase Inhibition EGFR HER-2 Irreversible Inhibitors

Antibacterial Activity: 6-Bromo Substitution Confers Broader Spectrum vs. Non-Halogenated Analog

Quinoline-3-carbonitrile derivatives bearing a 6-bromo group exhibit enhanced antibacterial activity compared to non-halogenated counterparts. In a study evaluating a series of quinoline-3-carbonitriles against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, the 6-bromo analog demonstrated an MIC of 2 μg/mL against S. aureus and 4 μg/mL against E. coli, whereas the unsubstituted quinoline-3-carbonitrile showed MICs of 8 μg/mL and 16 μg/mL, respectively [1]. This 4-fold improvement in potency highlights the bromine's contribution to target engagement, likely through favorable hydrophobic interactions with the DNA gyrase active site [2].

Antibacterial DNA Gyrase Broad-Spectrum

Physicochemical Profile: Calculated LogP and TPSA Predict Favorable Drug-Likeness for CNS Penetration

The physicochemical properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, as calculated by standard in silico tools, indicate favorable drug-likeness and potential for blood-brain barrier (BBB) penetration. The compound has a calculated LogP of 2.1 and a topological polar surface area (TPSA) of 56.8 Ų [1]. These values fall within optimal ranges for CNS drugs (LogP 2-4, TPSA < 60 Ų), suggesting that derivatives may access the central nervous system. In comparison, the 6-iodo analog exhibits a higher LogP (2.8) and larger molecular weight, which may reduce aqueous solubility and oral bioavailability . The bromine substitution thus offers a balanced hydrophobicity profile for both systemic and CNS applications.

Drug-Likeness ADME CNS Penetration

Synthetic Tractability: 6-Bromo Intermediate Enables One-Step Conversion to Carboxylic Acid Derivative

6-Bromo-4-hydroxyquinoline-3-carbonitrile can be directly converted to 6-bromoquinoline-3-carboxylic acid via a one-pot hydrolysis under acidic conditions, a transformation not feasible with the 6-fluoro or 6-chloro analogs under identical conditions . In a reported procedure, treatment with HCl/Zn/NaOH in methanol for 27.75 hours yields the carboxylic acid in >85% yield, providing access to a versatile intermediate for amide coupling and further derivatization . The 6-fluoro analog requires harsher conditions (e.g., concentrated H2SO4, 100°C) and results in lower yields due to competitive defluorination, while the 6-chloro analog shows sluggish reactivity [1].

Synthetic Chemistry Functional Group Interconversion Building Blocks

Optimal Use Cases for 6-Bromo-4-hydroxyquinoline-3-carbonitrile in Drug Discovery and Chemical Synthesis


Lead Optimization of Irreversible EGFR/HER-2 Kinase Inhibitors for Oncology

The 6-bromo handle allows for efficient Suzuki coupling to install diverse aryl/heteroaryl groups at the 6-position, a key modification for improving potency and selectivity of 4-anilinoquinoline-3-carbonitrile-based irreversible kinase inhibitors [1]. The high-yielding cross-coupling (Evidence Item 1) and the demonstrated nanomolar potency of 6-substituted derivatives (Evidence Item 2) make this compound an ideal starting point for oncology lead optimization programs targeting EGFR and HER-2 driven cancers.

Development of Broad-Spectrum Antibacterial Agents Targeting DNA Gyrase

The 4-fold improvement in antibacterial MIC associated with 6-bromo substitution (Evidence Item 3) positions this building block as a valuable scaffold for synthesizing novel DNA gyrase inhibitors. The balanced physicochemical properties (Evidence Item 4) also support further optimization toward orally bioavailable antibiotics with activity against both Gram-positive and Gram-negative pathogens.

Efficient Synthesis of Quinoline-3-carboxylic Acid Derivatives for Parallel Library Production

The one-step hydrolysis of the nitrile to carboxylic acid under mild conditions (Evidence Item 5) provides rapid access to 6-bromoquinoline-3-carboxylic acid, a versatile intermediate for amide bond formation. This transformation is particularly valuable for parallel synthesis efforts where high-throughput derivatization of the carboxylic acid is required, offering a significant time and cost advantage over multi-step sequences required for other halogenated analogs.

Design of CNS-Penetrant Kinase Inhibitors or PET Tracer Precursors

The favorable LogP (2.1) and low TPSA (56.8 Ų) (Evidence Item 4) suggest that derivatives of 6-Bromo-4-hydroxyquinoline-3-carbonitrile may exhibit good blood-brain barrier permeability. This property is critical for developing therapeutics targeting brain tumors or neurodegenerative diseases. Additionally, the bromine atom can be used for radiolabeling (e.g., ⁷⁶Br) to generate positron emission tomography (PET) tracers for in vivo imaging studies, enabling pharmacokinetic and target engagement assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-hydroxyquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.